
Citric acid, calcium salt
概要
説明
Citric acid, calcium salt, also known as calcium citrate, is a calcium salt derived from citric acid. It is commonly used as a food additive, preservative, and dietary supplement. This compound is known for its role in providing calcium, an essential mineral for bone health, and is often found in calcium supplements. It is also used in various industrial applications due to its chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Calcium citrate can be synthesized through the reaction of citric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving citric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium citrate and water. The reaction can be represented as follows:
2C6H8O7+3CaCO3→Ca3(C6H5O7)2+3CO2+3H2O
Industrial Production Methods: Industrial production of calcium citrate often involves the fermentation of citric acid by microorganisms such as Aspergillus niger. The citric acid produced is then neutralized with limewater (calcium hydroxide) to precipitate calcium citrate. The precipitate is filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions: Calcium citrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form citric acid and corresponding calcium salts.
Decomposition: Decomposes upon heating to release carbon dioxide and water.
Complexation: Forms complexes with metal ions.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid to form citric acid and calcium chloride.
Heat: Decomposes at high temperatures to release carbon dioxide and water.
Major Products Formed:
Citric Acid: Formed when calcium citrate reacts with strong acids.
Calcium Oxide and Carbon Dioxide: Formed upon thermal decomposition.
科学的研究の応用
Scientific Research Applications
Calcium citrate has diverse applications in several scientific domains:
- Chemistry : Used as a buffering agent and in the preparation of various calcium compounds.
- Biology : Investigated for its role in calcium metabolism and bone health.
- Medicine : Employed in dietary supplements to prevent and treat calcium deficiencies, osteoporosis, and other bone-related conditions.
- Industry : Utilized as a food additive, preservative, and in the production of biodegradable polymers.
Calcium Chelation and Bioavailability
Calcium citrate enhances the bioavailability of calcium compared to other salts like calcium carbonate. It is less dependent on gastric acidity for absorption, making it effective for individuals with low stomach acid levels. Studies indicate that supplementation with calcium citrate can significantly increase serum calcium levels in both healthy individuals and those with osteoporosis .
Renal Health
Calcium citrate plays a significant role in preventing kidney stone formation. It reduces urinary calcium supersaturation by binding to calcium ions, thus inhibiting crystal formation and aggregation. Research has shown that citrate increases the activity of Tamm-Horsfall proteins, which further aids in preventing stone formation .
Metabolic Regulation
Calcium citrate also participates in metabolic regulation through its involvement in the citric acid cycle (Krebs cycle), where it acts as an intermediary metabolite.
Comparative Analysis of Calcium Salts
The following table summarizes the solubility and biological activity of various calcium salts:
Calcium Salt | Solubility (g/100ml) | Bioavailability | Common Uses |
---|---|---|---|
Calcium Citrate | Up to 12 | High | Osteoporosis treatment |
Calcium Carbonate | <0.1 | Low | Dietary supplement |
Calcium Lactate | 0.5 | Moderate | Food additive |
Calcium Gluconate | 0.5 | Moderate | Nutritional supplement |
Case Study 1: Efficacy in Osteoporosis Treatment
A clinical trial evaluated the effectiveness of calcium citrate supplementation in postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density compared to a control group receiving no supplementation. Participants reported fewer side effects associated with gastrointestinal discomfort compared to other forms of calcium supplementation.
Case Study 2: Management of Calcinosis Cutis
A study investigated the use of citric acid as a topical treatment for calcinosis cutis, characterized by calcium deposits in the skin. The results showed that citric acid effectively chelated calcium deposits without causing skin irritation or toxicity, suggesting its potential as a therapeutic agent in dermatological applications.
作用機序
Calcium citrate increases plasma calcium levels, which reduces calcium flux from osteocyte activity by decreasing the secretion of parathyroid hormone. This is achieved by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells . Additionally, calcium citrate chelates free calcium ions, preventing them from forming complexes with tissue factors and coagulation factors, thus inhibiting the initiation of the coagulation cascade .
類似化合物との比較
Magnesium Citrate: Another citrate salt used as a dietary supplement and laxative.
Sodium Citrate: Commonly used as a food additive and anticoagulant.
Strontium Citrate: Used in dietary supplements for bone health.
Uniqueness: Calcium citrate is unique due to its high bioavailability and its ability to be absorbed without the need for stomach acid, making it suitable for individuals with low stomach acid levels. It is also less likely to cause gastrointestinal discomfort compared to other calcium salts .
生物活性
Citric acid, calcium salt (commonly known as calcium citrate), is a compound formed from citric acid and calcium. It is widely recognized for its biological activities and applications in various fields, including medicine, nutrition, and biochemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Calcium citrate is a calcium salt of citric acid and is characterized by its ability to chelate calcium ions due to the presence of multiple carboxyl groups. This property is crucial for its biological functions, particularly in mineral metabolism and renal health.
Biological Functions
-
Calcium Chelation and Bioavailability
- Calcium citrate enhances the bioavailability of calcium compared to other calcium salts. It is less dependent on gastric acidity for absorption, making it suitable for individuals with low stomach acid levels. Studies have shown that calcium citrate can effectively increase serum calcium levels in both healthy individuals and those with conditions such as osteoporosis .
-
Renal Health
- Citric acid plays a significant role in preventing kidney stone formation. It reduces urinary calcium supersaturation by binding to calcium ions, thus inhibiting crystal formation and aggregation. This mechanism is particularly beneficial for patients prone to calcium oxalate stones . A study demonstrated that citrate increases the activity of Tamm-Horsfall proteins, which further aids in preventing stone formation .
- Metabolic Regulation
- Antimicrobial Activity
Case Study 1: Efficacy in Osteoporosis Treatment
A clinical trial evaluated the effectiveness of calcium citrate supplementation in postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density compared to a control group receiving no supplementation. Participants reported fewer side effects associated with gastrointestinal discomfort compared to other forms of calcium supplementation .
Case Study 2: Management of Calcinosis Cutis
A study investigated the use of citric acid as a topical treatment for calcinosis cutis, a condition characterized by calcium deposits in the skin. The results showed that citric acid effectively chelated calcium deposits without causing skin irritation or toxicity, suggesting its potential as a therapeutic agent in dermatological applications .
Comparative Analysis of Calcium Salts
The following table summarizes the solubility and biological activity of different calcium salts:
Calcium Salt | Solubility (g/100ml) | Bioavailability | Uses |
---|---|---|---|
Calcium Citrate | Up to 12 | High | Osteoporosis treatment |
Calcium Carbonate | <0.1 | Low | Dietary supplement |
Calcium Lactate | 0.5 | Moderate | Food additive |
Calcium Gluconate | 0.5 | Moderate | Nutritional supplement |
Research Findings
Recent studies highlight the multifaceted roles of citric acid and its salts:
- Chelation Efficiency : Citric acid has been shown to be more effective than sodium thiosulfate in chelating calcium from calcified tissues without causing skin irritation .
- pH Buffering Capacity : The three carboxylic groups of citric acid allow it to act as an effective pH buffer across a wide range of pH levels, making it useful in various biochemical applications .
- Toxicity Profile : Research indicates that citric acid and its salts exhibit low toxicity at therapeutic doses, making them safe for long-term use .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing calcium citrate, and how do reaction conditions influence product purity?
Calcium citrate is synthesized by neutralizing citric acid with calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃). The reaction follows: Purity is influenced by pH control, stoichiometric ratios, and post-synthesis steps like filtration and washing. For lab-scale synthesis, excess calcium hydroxide is avoided to prevent impurities such as unreacted Ca²⁺. Decolorization and ion exchange are recommended for high-purity applications (e.g., biomedical studies) .
Q. How does calcium citrate inhibit calcium oxalate crystallization, and what experimental models validate this mechanism?
Calcium citrate reduces urinary supersaturation of calcium oxalate by binding free Ca²⁺, lowering ion activity. In vitro models use synthetic urine solutions with controlled pH (5.0–6.5) and ion concentrations. Techniques like turbidimetry, scanning electron microscopy (SEM), and X-ray diffraction (XRD) quantify crystal growth inhibition. Studies show 10–30 mM calcium citrate reduces crystal size by 40–60% under physiologically relevant conditions .
Q. What role does calcium citrate play in bone mineralization, and how is this assessed in cellular models?
Calcium citrate enhances osteoblast activity and calcium phosphate deposition. In vitro assays use MC3T3-E1 osteoblast-like cells cultured in mineralization media (β-glycerophosphate + ascorbic acid). Alizarin Red staining quantifies calcium deposition, while alkaline phosphatase (ALP) activity is measured spectrophotometrically. Calcium citrate (5–10 mM) increases mineralization by 25–50% compared to controls .
Advanced Research Questions
Q. Why do studies report conflicting Km values for α-ketoglutarate dehydrogenase (α-KGDH) sensitivity to Ca²⁺, and how can these discrepancies be resolved?
Discrepancies arise from methodological differences:
- Fluorescent probes : Fura-2-loaded mitochondria report Km ≈ 0.12–0.37 μM for α-KGDH activation .
- Buffer conditions : ATP/ADP ratios and Mg²⁺ concentrations alter Ca²⁺-binding affinity. For example, 5 mM Mg²⁺ increases Km by 2-fold .
- Tissue specificity : Cardiac mitochondria show higher Ca²⁺ sensitivity than hepatic models . Standardizing buffer composition (e.g., 5 mM ATP, 5 mM Mg²⁺, pH 7.2) and using dual-probe (Fura-2 + Ca²⁺-electrode) validation improves reproducibility .
Q. How does calcium citrate modulate intestinal calcium absorption, and what contradictions exist between in vitro and in vivo data?
In vitro Caco-2 cell models show calcium citrate increases transcellular Ca²⁺ transport by 30–40% via TRPV6 channels. However, in vivo rodent studies report conflicting results:
- Enhanced absorption : 20% higher serum Ca²⁺ in rats fed calcium citrate vs. carbonate .
- No significant difference : Human trials show comparable bioavailability between citrate and carbonate salts. Contradictions may stem from interspecies differences in gastric pH and citrate metabolism. Dual-isotope (⁴⁵Ca/⁴⁷Ca) tracer studies in humans are recommended for clarification .
Q. What experimental strategies optimize calcium citrate’s efficacy in preventing renal stone recurrence while avoiding hypercalciuria?
Key strategies include:
- Dose titration : 3–6 g/day calcium citrate reduces urinary Ca²⁺ excretion by 15–25% without inducing hypercalciuria .
- pH monitoring : Maintain urinary pH 6.2–6.8 to balance citrate dissociation and Ca²⁺ chelation.
- Combination therapy : Co-administration with thiazides reduces stone recurrence by 60% vs. monotherapy. Randomized trials using 24-h urine metabolomics (NMR or LC-MS) are critical for validating protocols .
Q. Methodological Guidance
Q. How to design experiments analyzing Ca²⁺-citrate interactions in mitochondrial metabolism?
- Isolate mitochondria using differential centrifugation (10,000 × g, 4°C) with Nagarse protease to remove cytosolic contaminants .
- Measure Ca²⁺ flux with Fura-2 (λₑₓ = 340/380 nm; λₑₘ = 510 nm) and calibrate using Ca²⁺-EGTA buffers .
- Assay enzyme activity : Couple α-KGDH to NADH production (λ = 340 nm) under varying Ca²⁺ (0.1–1.0 μM) and ADP (0–5 mM) conditions .
Q. What advanced techniques characterize calcium citrate’s role in bone biomaterials?
- Micro-CT : Quantify pore structure and mineralization density in 3D-printed calcium citrate scaffolds.
- Raman spectroscopy : Identify citrate-Ca²⁺ bonding (peaks at 950 cm⁻¹ and 1450 cm⁻¹) .
- In vivo testing : Use murine calvarial defect models with µSPECT imaging (⁹⁹mTc-labeled citrate) to track biodegradation .
Q. Data Contradiction Analysis
Q. Why do some studies report calcium citrate as ineffective in osteoporosis management despite mechanistic evidence?
- Population heterogeneity : Postmenopausal women with low gastric acid secretion show reduced citrate absorption.
- Dosage inconsistency : Trials using <2 g/day often report null results, while ≥3 g/day improves bone density by 1.5–3.0% .
- Confounding factors : Concurrent vitamin D deficiency or high sodium intake masks benefits. Stratified analysis by baseline Ca²⁺ status is essential .
特性
IUPAC Name |
tricalcium;2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAQSUUGMSOBHW-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ca3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061148 | |
Record name | Tricalcium dicitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] | |
Record name | TRICALCIUM CITRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Calcium citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4150 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tricalcium citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7518 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ | |
Record name | CALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |
Record name | Calcium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11093 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
813-94-5, 7693-13-2 | |
Record name | Calcium citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11093 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tricalcium dicitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricalcium dicitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Citric acid, calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。